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Compound of Interest |

Compound Name: Methyl oct-2-enoate
CAS No.: 7367-81-9
Cat. No.: B3029646
- 7

Executive Summary & Chemical Identity[1]

Methyl (E)-oct-2-enoate (FEMA 3712) is a potent

-unsaturated ester utilized critically in modern flavor formulation to impart realistic "green” and
"cooked fruit" nuances. Unlike its saturated counterparts, the double bond at the C2 position
confers a sharp, diffusive lift essential for reconstructing the profiles of pear, pineapple, and
melon.

This guide provides advanced protocols for the characterization, formulation, and stability
testing of Methyl (E)-oct-2-enoate. It specifically addresses the distinction between this alkene
(safe, GRAS) and its alkyne analog (Methyl 2-octynoate, FEMA 2729), which is a known
sensitizer, ensuring both regulatory compliance and sensory excellence.

Chemical Profile
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Property Specification

IUPAC Name Methyl (E)-oct-2-enoate

Common Name Methyl trans-2-octenoate

CAS Number 7367-81-9 (trans-isomer); 2396-85-2 (general)
FEMA Number 3712

Molecular Weight 156.22 g/mol

LogP ~3.0 (Lipophilic)

Odor Profile Sharp green, fatty, pear-skin, cooked pineapple,

unripe melon.[1][2][3]

Pyrus communis (Pear), Ananas comosus
Natural Occurrence ]
(Pineapple), Soursop.

Application Areas & Mechanistic Insight
The "Green" Mechanism

Methyl (E)-oct-2-enoate functions as a sensory bridge. In fruit flavors, there is often a gap
between the highly volatile top notes (acetates, butyrates) and the heavy lactonic base notes.
Methyl (E)-oct-2-enoate fills this middle-to-top gap.

e Pear: It simulates the "skin" note, preventing the flavor from tasting like simple candy.

e Pineapple: It provides the "sharpness" found in the core of the fruit, contrasting with the
sweet flesh.

o Tropical: It enhances the realistic "unripe" character in mango and papaya accords.

Regulatory Distinction (Crucial)

Warning: Do not confuse FEMA 3712 (Methyl 2-octenoate) with FEMA 2729 (Methyl 2-
octynoate / Methyl Heptine Carbonate).

e FEMA 3712 (Alkene): GRAS, widely used in food.[3]
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o« FEMA 2729 (Alkyne): Severe skin sensitizer, restricted in fragrance (IFRA), and strictly
regulated in flavor.

o Expert Insight: Using the alkene (3712) offers a safer regulatory profile while maintaining the
desired green/violet leaf nuance.

Experimental Protocols

Protocol 1: Gas Chromatography-Olfactometry (GC-O)
Characterization

Objective: To determine the Odor Activity Value (OAV) of Methyl (E)-oct-2-enoate in a complex
fruit matrix.

Materials:

Agilent 7890B GC with Olfactory Port (ODP 3).

Column: DB-WAX Ul (30m x 0.25mm x 0.25um).

Standard: Methyl (E)-oct-2-enoate (>98% purity).

Matrix: Clarified Pear Juice (stripped of volatiles via rotary evaporation).

Methodology:

Standard Preparation: Prepare a dilution series of Methyl (E)-oct-2-enoate in ethanol (10, 50,
100, 500 ppm).

o Spiking: Spike the stripped pear juice matrix with the standard to achieve a final
concentration of 1 ppm.

o Extraction: Perform Headspace Solid-Phase Microextraction (HS-SPME) using a
DVB/CAR/PDMS fiber for 30 min at 40°C.

» Analysis: Inject splitless. Oven ramp: 40°C (2 min) -> 5°C/min -> 230°C.

o Detection: Split effluent 1:1 between FID and Sniffing Port.
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e Human Panel: Three trained assessors record odor intensity (scale 0-5) and description at
the retention time (RT).

Acceptance Criteria:
e The compound must elute as a distinct peak with a "Green/Pear" descriptor.

e Odor Detection Threshold (ODT) in air should be validated against literature (~2-5 ng/L).

Visualization: GC-O Workflow
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Figure 1: GC-O workflow for correlating chemical retention time with sensory impact.

Protocol 2: Formulation of "Green Pear" Accord

Objective: To demonstrate the impact of Methyl (E)-oct-2-enoate in a flavor compound.

Base Formulation (Control):

Isoamyl Acetate: 40% (Sweet, Banana/Pear)

Ethyl Deca-2,4-dienoate: 5% (Pear flesh)

Ethyl Acetate: 10% (Ethereal lift)

Propylene Glycol (Solvent): 45%
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Experimental Variable:

e Add Methyl (E)-oct-2-enoate at 0.5% to the Base.

Procedure:

Weighing: Weigh all ingredients into a glass vial with a Teflon-lined cap.

Mixing: Vortex for 30 seconds.

Maturation: Allow the mixture to rest for 24 hours at 4°C to reach equilibrium.

Evaluation: Dilute 0.05% of the flavor in a 5% sucrose solution.

Sensory Result:
» Control: Sweet, candy-like, lacking dimension.

o Experimental: Authentic skin note, "crunchy" green texture, increased freshness.

Protocol 3: Stability in Acidic Beverage Base

Objective: To assess the hydrolytic stability of the

-unsaturated ester bond in a low pH environment.

Conditions:

e Medium: Citric Acid solution (pH 3.0).

e Concentration: 10 ppm Methyl (E)-oct-2-enoate.

e Stress: Incubation at 40°C for 4 weeks (Accelerated Aging).
Analysis Method:

o Extract 10mL aliquots at Day 0, 7, 14, and 28.

o Extract into Hexane (1:1 ratio).
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» Analyze via GC-MS for the parent peak and potential hydrolysis products (2-Octenoic acid).

Expected Outcome: Methyl (E)-oct-2-enoate exhibits superior stability compared to saturated
esters due to the conjugation of the double bond with the carbonyl group, which reduces
susceptibility to nucleophilic attack (hydrolysis) at pH 3.0. Expect >90% recovery after 4 weeks.

Visualization: Stability Logic
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Figure 2: Mechanistic logic explaining the hydrolytic stability of conjugated esters.

Quantitative Data Summary
FEMA Usage Limits (FEMA 3712)
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Food Category Average Usual (ppm) Average Maximum (ppm)
Baked Goods 3.0 7.5
Beverages (Non-Alc) 0.5 15
Gelatins/Puddings 1.0 3.0
Hard Candy 2.0 7.5
Chewing Gum 1.0 5.0

Data Source: FEMA GRAS Publication 13[1][2][3]

Physicochemical Properties

Parameter Value

Boiling Point 79°C @ 10 mmHg
Flash Point 79°C (Closed Cup)
Specific Gravity 0.894 — 0.904
Refractive Index 1.437 — 1.447
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. methyl (E)-2-octenoate, 7367-81-9 [thegoodscentscompany.com]

e 2. methyl 2-octenoate, 2396-85-2 [thegoodscentscompany.com]

¢ 3. Methyl oct-2-enoate | CO9H1602 | CID 5364532 - PubChem [pubchem.ncbi.nim.nih.gov]
e 4. Methyl 2-octynoate | C9H1402 | CID 8092 - PubChem [pubchem.ncbi.nim.nih.gov]

e 5. GSRS [precision.fda.gov]

e To cite this document: BenchChem. [Application Note: High-Impact Green/Fruity Modulation
using Methyl (E)-oct-2-enoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029646#application-of-methyl-oct-2-enoate-in-
flavor-chemistry-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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